molecular formula C13H18N4O2 B2930431 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380167-32-6

3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2930431
CAS No.: 2380167-32-6
M. Wt: 262.313
InChI Key: JFCPICWKYCTLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of pyrimidine, pyrrolidine, and oxazolidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine moiety, and finally, the formation of the oxazolidinone ring. Key steps may include:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is functionalized with the pyrimidine group.

    Formation of Oxazolidinone Ring: This can be accomplished through cyclization reactions involving carbonyl compounds and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Pyrimidine Derivatives: Compounds such as 4,6-dimethylpyrimidine and its analogs.

    Oxazolidinone Derivatives: Compounds like linezolid and tedizolid.

Uniqueness

3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-9-10(2)14-8-15-12(9)16-4-3-11(7-16)17-5-6-19-13(17)18/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCPICWKYCTLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(C2)N3CCOC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.